1-(Methanesulfinyl)-2-methylprop-1-ene
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Overview
Description
1-(Methanesulfinyl)-2-methylprop-1-ene is an organic compound characterized by the presence of a methanesulfinyl group attached to a methylpropene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methanesulfinyl)-2-methylprop-1-ene can be synthesized through several methods. One common approach involves the reaction of methyl disulfide with acetic anhydride in the presence of chlorine. The reaction is carried out at low temperatures, typically between 0° and -10°C, to control the reaction rate and ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often involves the chlorination of methanesulfonic acid with thionyl chloride or phosgene. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(Methanesulfinyl)-2-methylprop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The methanesulfinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and lead tetraacetate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines and alcohols.
Major Products Formed:
Sulfoxides and Sulfones: Formed through oxidation.
Sulfides: Formed through reduction.
Sulfinamides and Sulfinate Esters: Formed through substitution reactions.
Scientific Research Applications
1-(Methanesulfinyl)-2-methylprop-1-ene has a wide range of applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Methanesulfinyl)-2-methylprop-1-ene involves its interaction with molecular targets through its sulfinyl group. This group can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction processes. The compound’s reactivity is influenced by the electronic properties of the sulfinyl group and the surrounding molecular environment .
Comparison with Similar Compounds
Methanesulfonyl Chloride: An organosulfur compound with similar reactivity but different applications.
Dimethyl Sulfone: Another sulfone compound with distinct chemical properties and uses.
Uniqueness: 1-(Methanesulfinyl)-2-methylprop-1-ene is unique due to its specific structural features and reactivity profile. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
63315-65-1 |
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Molecular Formula |
C5H10OS |
Molecular Weight |
118.20 g/mol |
IUPAC Name |
2-methyl-1-methylsulfinylprop-1-ene |
InChI |
InChI=1S/C5H10OS/c1-5(2)4-7(3)6/h4H,1-3H3 |
InChI Key |
CVNCDYILXGORHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CS(=O)C)C |
Origin of Product |
United States |
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